molecular formula C10H16 B1210023 alpha-Terpinene CAS No. 99-86-5

alpha-Terpinene

Cat. No.: B1210023
CAS No.: 99-86-5
M. Wt: 136.23 g/mol
InChI Key: YHQGMYUVUMAZJR-UHFFFAOYSA-N
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Description

Terpilene, also known as terpinene, is a group of isomeric hydrocarbons classified as monoterpenes. These compounds share the same molecular formula, C₁₀H₁₆, and carbon framework but differ in the position of carbon-carbon double bonds. The most common isomers include α-terpinene, β-terpinene, γ-terpinene, and δ-terpinene (terpinolene). Terpinene isomers are colorless liquids with a turpentine-like odor and are found in various essential oils, including cardamom, marjoram, and tea tree oil .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Steam Distillation: Commonly used to extract terpinene from essential oils.

    Solvent Extraction: Utilizes organic solvents to dissolve and extract terpinene from plant materials.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Halogenating Agents: Chlorine, bromine.

Major Products:

    Oxidation: Terpineol, terpin hydrate.

    Reduction: p-Menthane.

    Substitution: Halogenated terpinene derivatives.

Mechanism of Action

Target of Action

Alpha-Terpinene, a tertiary monoterpenoid alcohol, is widely used in the flavors and fragrances industry for its sensory properties . It has been found to have several biological properties such as antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . The primary targets of this compound are microbial cell membrane structures .

Mode of Action

This compound disrupts the permeability barrier of microbial cell membrane structures, causing a loss of chemiosmotic control . This interaction with its targets leads to changes in the cell’s ability to control the movement of ions across its membrane, which can result in cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to form glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO− . This interaction can lead to changes in the structure and function of these molecules, affecting various biochemical pathways. For example, this compound has been shown to increase antioxidant capacity and defense, potentially through its interaction with these molecules .

Pharmacokinetics

One study has shown that phenethyl alcohol, a major metabolite found in this compound, is rapidly absorbed, with tmax occurring within 1 hour after oral administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. For example, it has been shown to have analgesic activity, reducing pain without apparent interference with motor ability . It also has antimicrobial properties, disrupting the cell wall and damaging plasma membranes . Furthermore, it has been found to impair electron transport in the cytoplasmic membrane, inducing reactive oxygen species accumulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature . Most of the compounds in this compound have been found to be stable at refrigerator temperature . .

Biochemical Analysis

Biochemical Properties

Alpha-Terpinene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is crucial for cognitive functions. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can modulate the metabolic pathways and influence the detoxification processes in the body.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cellular antioxidant capacity . This activation helps protect cells from oxidative stress and damage. Furthermore, this compound has been shown to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors and enzymes, leading to changes in their activity. For instance, this compound has been found to bind to the active site of acetylcholinesterase, inhibiting its activity and prolonging the action of acetylcholine . Additionally, this compound can interact with transcription factors such as Nrf2, promoting its translocation to the nucleus and subsequent activation of antioxidant response elements . These interactions contribute to the compound’s antioxidant and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to oxidation and degradation of the compound, reducing its efficacy . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, providing sustained antioxidant and anti-inflammatory effects in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize the benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of this compound to form terpinene-4-ol, which is further metabolized to other compounds . These metabolic transformations can influence the bioavailability and biological activity of this compound, affecting its overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound can interact with specific transporters and binding proteins, facilitating its distribution to different cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Studies have shown that this compound can localize to the endoplasmic reticulum and mitochondria, where it exerts its antioxidant effects . The compound’s localization to these organelles allows it to interact with key enzymes and proteins involved in oxidative stress and energy metabolism. Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific subcellular compartments .

Scientific Research Applications

Terpinene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Terpinene is compared with other monoterpenes such as:

Uniqueness of Terpinene:

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQGMYUVUMAZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041237
Record name alpha-Terpinene
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], Solid, Colourless oily liquid; refreshing, lemony-citrus aroma
Record name 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
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Record name alpha-Terpinene
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Record name alpha-Terpinene
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Record name p-Mentha-1,3-diene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name alpha-Terpinene
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Solubility

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol)
Record name p-Mentha-1,3-diene
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Density

0.833-0.838
Record name p-Mentha-1,3-diene
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CAS No.

99-86-5
Record name α-Terpinene
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Record name 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
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Record name .ALPHA.-TERPINENE
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Record name alpha-Terpinene
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Melting Point

< 25 °C
Record name alpha-Terpinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The procedure of Example 1 is repeated, except that the α-pinene is substituted, on a weight-for-weight basis, with isolimonene or 2,8-p.menthadiene, to give, in a yield of 82%, a 2A grade resin having a Ring and Ball value of 95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: α-Terpinene appears to affect genes involved in ergosterol biosynthesis and sterol uptake in Saccharomyces cerevisiae, similar to some antifungal drugs. [] It also influences genes related to lipid metabolism, cell wall structure, detoxification, and cellular transport. []

A: Yes, α-terpinene, a major constituent of the essential oil from Magnolia sieboldii flowers, effectively inhibited NO and PGE2 production in lipopolysaccharide-stimulated rat peritoneal macrophages. []

ANone: α-Terpinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

A: α-Terpinene can be characterized by techniques like FTIR spectroscopy, GC-MS, and 13C-NMR. Specifically, FTIR studies in low-temperature matrices helped identify three conformers of α-terpinene: Trans (T), Gauche+ (G+), and Gauche- (G-). [] GC-MS is commonly employed to analyze the composition of essential oils containing α-terpinene. [, , , , , , ] 13C-NMR, in conjunction with GC, helps accurately quantify α-terpinene in complex mixtures where thermal isomerization might occur during GC analysis. []

A: Studies on oregano (Origanum vulgare) essential oil demonstrate that distillation time significantly influences both yield and the relative proportions of α-terpinene and other constituents. [] Generally, shorter distillation times yielded higher concentrations of low-boiling compounds like α-terpinene. []

A: Yes, in Juniperus scopulorum (Rocky Mountain juniper), the concentration of α-terpinene and other constituents varied depending on whether the essential oil was derived from male or female trees. [, ]

ANone: This question cannot be answered from the provided abstracts as none directly discuss any catalytic properties or applications of α-terpinene.

A: Yes, DFT calculations were employed to investigate the conformational space of α-terpinene and predict the relative energies of its different conformers (T, G+, and G-). []

A: Research indicates that conjugated dienes, particularly those within or connected to a six-membered ring, can be metabolized into reactive epoxides, increasing their likelihood of triggering contact allergies. []

ANone: This question cannot be answered from the provided abstracts as none directly discuss the formulation of α-terpinene or strategies to enhance its stability, solubility, or bioavailability.

ANone: This question cannot be answered from the provided abstracts as none directly address SHE regulations or compliance issues related to α-terpinene.

A: Yes, α-terpinene demonstrated potent repellent activity against Culex pipiens pallens mosquitoes, with a protection rate of 97% at a concentration of 0.05%. [] Furthermore, a 2% α-terpinene spray solution exhibited stronger repellency than DEET. []

ANone: This question cannot be answered from the provided abstracts as none directly address resistance mechanisms or cross-resistance related to α-terpinene.

A: The Salmonella/microsome assay, using TA100, TA98, TA97a, and TA1535 tester strains, showed no mutagenic activity for α-terpinene. []

ANone: This question cannot be answered from the provided abstracts as none directly address drug delivery systems or targeting strategies for α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address the use of biomarkers related to α-terpinene treatment or its effects.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is frequently used to both separate and identify α-terpinene in essential oils and other complex mixtures. [, , , , , , ] For accurate quantification, particularly when thermal isomerization is a concern, 13C-NMR analysis is employed in conjunction with GC. []

A: In vitro studies indicate that rumen microflora can degrade α-terpinene. [] The rate and extent of degradation are influenced by factors like the diet on which the rumen microorganisms were grown (starch vs. structural carbohydrates) and the redox potential of the culture. []

ANone: This question cannot be answered from the provided abstracts as none directly discuss the dissolution rate or solubility of α-terpinene in various media.

ANone: This question cannot be answered from the provided abstracts as none directly discuss the validation procedures for the analytical methods used to quantify α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address quality control and assurance measures for α-terpinene during development, manufacturing, or distribution.

ANone: This question cannot be answered from the provided abstracts as none directly discuss the immunogenicity or immunological responses associated with α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address drug-transporter interactions related to α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address the potential of α-terpinene to induce or inhibit drug-metabolizing enzymes.

ANone: This question cannot be answered from the provided abstracts as none directly address the biocompatibility or biodegradability of α-terpinene.

A: In a study on Culex pipiens pallens mosquitoes, a 2% α-terpinene spray demonstrated more effective repellency than DEET, a widely used synthetic repellent. []

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